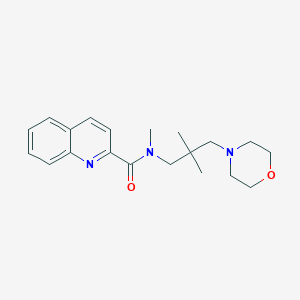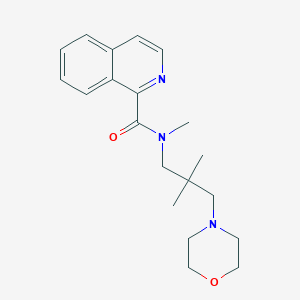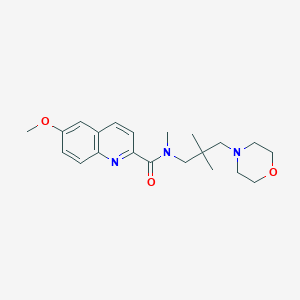
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-6-methoxy-N-methylquinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-6-methoxy-N-methylquinoline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a morpholine ring, which can enhance its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-6-methoxy-N-methylquinoline-2-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by the morpholine moiety.
Final Coupling: The final step involves coupling the morpholine-substituted quinoline with the carboxamide group using reagents like carbodiimides (e.g., EDCI) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-6-methoxy-N-methylquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-6-methoxy-N-methylquinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes, while the morpholine ring can enhance its binding affinity and solubility. The compound may also inhibit key enzymes involved in metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core and are known for their antimalarial properties.
Morpholine Derivatives: Compounds like morpholine itself, which is used as a solvent and chemical intermediate.
Uniqueness
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-6-methoxy-N-methylquinoline-2-carboxamide is unique due to its combination of a quinoline core and a morpholine ring, which can enhance its biological activity and solubility. This makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-6-methoxy-N-methylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-21(2,15-24-9-11-27-12-10-24)14-23(3)20(25)19-7-5-16-13-17(26-4)6-8-18(16)22-19/h5-8,13H,9-12,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIVDYRSQQFZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)CN(C)C(=O)C2=NC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methoxy-N-[2-(7-methyl-1H-indol-3-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B6902222.png)
![2-Methoxy-1-[4-[4-(1,2,4-oxadiazol-3-yl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B6902230.png)
![1-methyl-N-[3-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-naphthalene-1-carboxamide](/img/structure/B6902238.png)
![3-[(Sulfamoylamino)methyl]-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B6902240.png)
![N-cyclopentyl-N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B6902247.png)
![2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6902262.png)
![Cyclobuten-1-yl-[2-(difluoromethyl)piperidin-1-yl]methanone](/img/structure/B6902264.png)
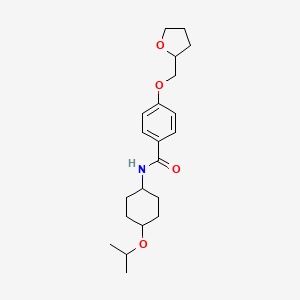
![2-(2,3-dihydroindol-1-yl)-N-[2-(dimethylamino)ethyl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B6902266.png)
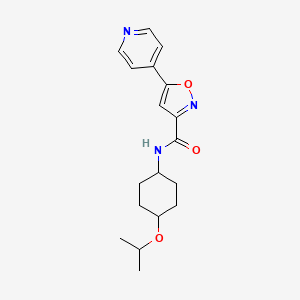
![[4-[1-(3-Methoxyphenyl)ethyl]piperazin-1-yl]-[4-(1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B6902272.png)
